Stereochemical Purity Enables Enantioselective Alkaloid Synthesis
D-β-Imidazolelactic acid monohydrate, as the defined (R)-enantiomer, is a documented intermediate in the synthesis of the optically active imidazole alkaloids (+)-pilocarpine and (+)-isopilocarpine . The use of the correct enantiomer is mandatory for achieving the desired stereochemistry in the final product. Its specific rotation is an inherent property that distinguishes it from the L-enantiomer (CAS 14403-45-3), which would lead to the synthesis of the opposite enantiomer of the target alkaloid [1].
| Evidence Dimension | Stereochemical identity |
|---|---|
| Target Compound Data | (R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate (CAS 1246814-96-9) |
| Comparator Or Baseline | (S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid (CAS 14403-45-3) (L-enantiomer) |
| Quantified Difference | Opposite absolute configuration (R vs. S); leads to opposite stereochemistry in downstream products |
| Conditions | Synthetic utility for chiral alkaloid production |
Why This Matters
Procurement of the incorrect enantiomer (e.g., the L-form) would result in a failed synthesis or the production of an undesired stereoisomer, wasting time and resources.
- [1] Chembase.cn. D-β-Imidazole lactic Acid Monohydrate, Product No. I354990. Toronto Research Chemicals. CAS 1246814-96-9. View Source
